Abiesadine I
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Overview
Description
Abiesadine I is a natural diterpenoid compound isolated from the Abies georgei tree. This compound belongs to a group of diterpenes known for their diverse biological activities, including anti-inflammatory and antitumor properties . The molecular formula of this compound is C24H34O5, and it has a molecular weight of 402.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Abiesadine I involves several steps, starting from the extraction of raw materials from the Abies georgei tree. The process includes:
Characterization: The structure of this compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Abiesadine I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Abiesadine I has a wide range of scientific research applications, including:
Biology: Studied for its biological activities, including anti-inflammatory and antitumor effects.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Abiesadine I involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound targets enzymes and receptors
Biological Activity
Abiesadine I is a diterpenoid compound derived from the Abies genus, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Classification
This compound belongs to a class of compounds known as diterpenes, which are characterized by their 20-carbon skeletons. These compounds are often involved in various biological processes and have been studied for their potential therapeutic applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects, particularly in vitro. Studies indicate that it can inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages, suggesting its potential use in treating inflammatory conditions .
- Antitumor Effects : Preliminary research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against LOVO cells with an IC50 value indicating effective growth inhibition .
- Antimicrobial Activity : Some studies have reported the antimicrobial properties of compounds related to this compound, which may contribute to its therapeutic potential against infections .
The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate various signaling pathways associated with inflammation and tumor growth:
- Inhibition of NF-κB Pathway : By inhibiting the NF-κB signaling pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation .
- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic markers, leading to reduced cell viability .
Research Findings and Case Studies
A review of literature reveals numerous studies focusing on the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:
Properties
IUPAC Name |
4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEUPUDPIRTZJS-WDJPJFJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.